![molecular formula C20H20N2 B188556 3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene CAS No. 23950-38-1](/img/structure/B188556.png)
3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-diphenyl-3,4-diazatricyclo[5210~2,6~]dec-4-ene is a complex organic compound characterized by its unique structure, which includes a hexahydroindazole core with two phenyl groups and a methano bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 1,3-diphenyl-2-propen-1-one and hydrazine hydrate can be used. The reaction is often carried out in the presence of a catalyst like acetic acid, under reflux conditions, to facilitate the formation of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid, to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: Shares a similar hexahydroindene core but lacks the phenyl groups.
4,7-Methano-1H-indazole: Similar indazole structure but with different substituents.
Uniqueness
3,5-diphenyl-3,4-diazatricyclo[5210~2,6~]dec-4-ene is unique due to its specific combination of phenyl groups and methano bridge, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
23950-38-1 |
|---|---|
Molekularformel |
C20H20N2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3,5-diphenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-ene |
InChI |
InChI=1S/C20H20N2/c1-3-7-14(8-4-1)19-18-15-11-12-16(13-15)20(18)22(21-19)17-9-5-2-6-10-17/h1-10,15-16,18,20H,11-13H2 |
InChI-Schlüssel |
WESSKLLMYOYFPY-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
| 23950-38-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


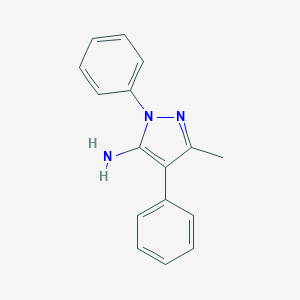
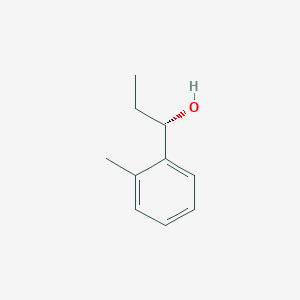
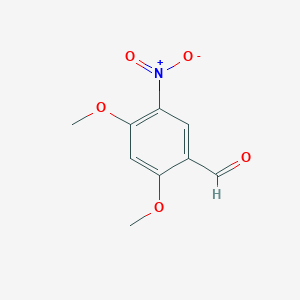
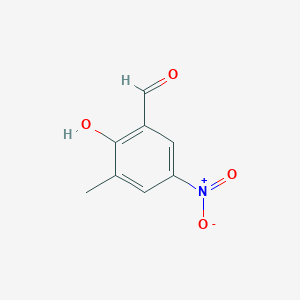
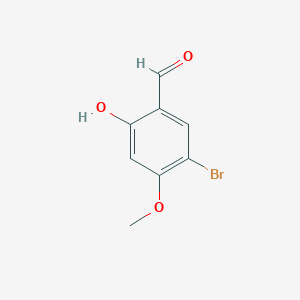
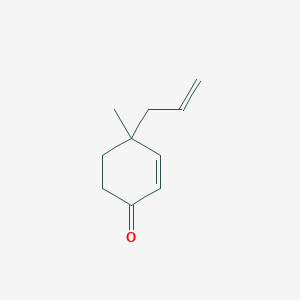
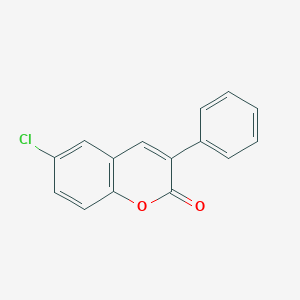
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)
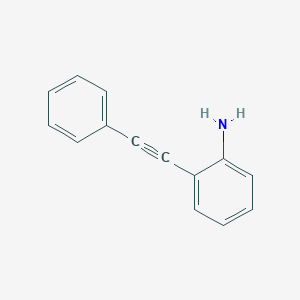
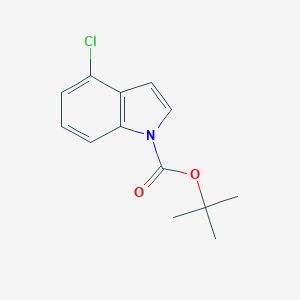
![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)
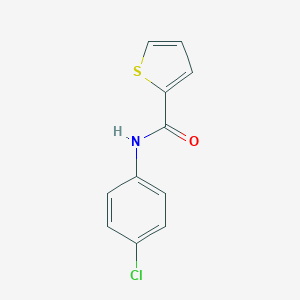
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)
